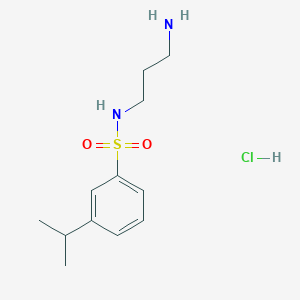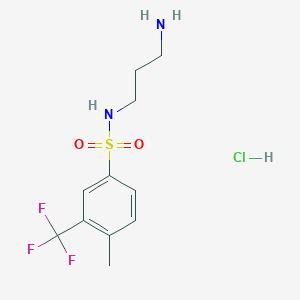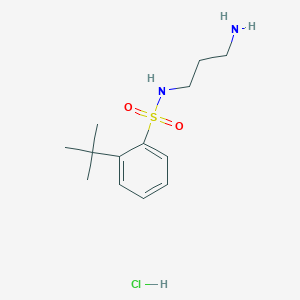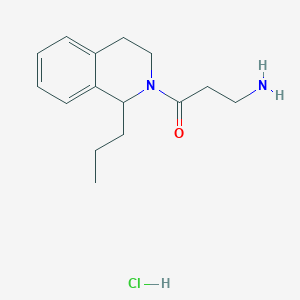
N-(3-aminopropyl)-3-propan-2-ylbenzenesulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-aminopropyl)-3-propan-2-ylbenzenesulfonamide;hydrochloride, commonly known as APS, is a chemical compound that has been used in scientific research for several years. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in many physiological processes. APS has been studied extensively for its potential applications in various fields, including medicine, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of APS involves the inhibition of carbonic anhydrase, which catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting this enzyme, APS disrupts the acid-base balance in cells and tissues, leading to various physiological effects. APS has also been shown to have anti-inflammatory and anti-angiogenic properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
APS has been shown to have several biochemical and physiological effects, including the inhibition of carbonic anhydrase, anti-inflammatory and anti-angiogenic properties, and potential therapeutic applications in various medical conditions. APS has also been shown to have a low toxicity profile, making it a promising candidate for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
APS has several advantages for use in lab experiments, including its high yield and purity, low toxicity profile, and potential therapeutic applications. However, APS also has some limitations, including its limited solubility in water and its relatively high cost compared to other carbonic anhydrase inhibitors.
Orientations Futures
There are several future directions for research on APS, including its potential applications in the treatment of various medical conditions such as glaucoma, epilepsy, and cancer. Further studies are needed to explore the mechanism of action of APS and its potential side effects. Additionally, research on the synthesis of APS and its derivatives may lead to the development of more potent and selective carbonic anhydrase inhibitors. Finally, the development of new formulations of APS may improve its solubility and bioavailability, making it a more effective therapeutic agent.
Méthodes De Synthèse
The synthesis of APS involves the reaction of 3-aminopropylsulfonamide with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of APS. The yield of this synthesis method is typically high, and the purity of the final product can be easily verified using analytical techniques such as NMR spectroscopy.
Applications De Recherche Scientifique
APS has been used extensively in scientific research for its ability to inhibit carbonic anhydrase. This enzyme plays a crucial role in many physiological processes, including acid-base balance, respiration, and bone resorption. By inhibiting carbonic anhydrase, APS has been shown to have potential applications in the treatment of various medical conditions such as glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
N-(3-aminopropyl)-3-propan-2-ylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S.ClH/c1-10(2)11-5-3-6-12(9-11)17(15,16)14-8-4-7-13;/h3,5-6,9-10,14H,4,7-8,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVBJGFRFNBDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)S(=O)(=O)NCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7640513.png)
![1-[2-(3-Methoxyphenoxy)ethyl]-3-methylpyrazole](/img/structure/B7640519.png)
![3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid](/img/structure/B7640526.png)

![[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone](/img/structure/B7640541.png)
![1-Amino-3-[[methyl(propyl)sulfamoyl]amino]propane;hydrochloride](/img/structure/B7640552.png)

![N-[4-fluoro-2-(propan-2-ylamino)phenyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7640567.png)

![5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640576.png)
![N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-3-(triazol-1-yl)benzamide](/img/structure/B7640583.png)


![N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide;hydrochloride](/img/structure/B7640640.png)